3-tert-butyl-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-16(2,3)18-13(22)17-14-19-20-15(25-14)24-9-12(21)10-5-7-11(23-4)8-6-10/h5-8H,9H2,1-4H3,(H2,17,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXJCNFSVPPXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The next step involves the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxyphenyl moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of thiourea and urea exhibit promising anticancer properties. The structural features of 3-tert-butyl-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea suggest it may inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, studies have shown that thiourea derivatives can inhibit the activity of certain cancer-related enzymes such as TACE (tumor necrosis factor-alpha converting enzyme) and have been linked to reduced cell proliferation in various cancer cell lines .
Urease Inhibition
Urease inhibitors are crucial in treating conditions like kidney stones and urinary tract infections. The thiourea moiety in this compound is known to exhibit strong urease inhibitory activity. Comparative studies have demonstrated that compounds with similar structures have shown effective inhibition of urease, which is vital for managing related diseases .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored. Thiourea derivatives are recognized for their antibacterial and antifungal activities due to their ability to disrupt microbial metabolic processes. This application is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs .
Herbicide Development
Research into urea derivatives has highlighted their potential use as herbicides. Compounds similar to this compound can be designed to inhibit specific plant enzymes involved in growth regulation, offering a pathway for developing selective herbicides that minimize crop damage while effectively controlling weeds .
Plant Growth Regulators
There is ongoing research into the use of urea derivatives as plant growth regulators. These compounds can modulate plant physiological processes, enhancing growth and resistance to environmental stressors .
Enzyme Inhibition Studies
The compound's structure allows for detailed studies on enzyme interactions, particularly with urease and other amidohydrolases. Understanding these interactions can lead to the development of more effective inhibitors with applications in both clinical and agricultural biochemistry .
Molecular Modeling Studies
In silico studies have been conducted to predict the binding affinities and mechanisms of action of this compound with various biological targets. These studies are essential for guiding the design of more potent derivatives and understanding their pharmacokinetics .
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiadiazole ring and the urea moiety are crucial for its binding affinity and specificity. The methoxyphenyl group can enhance its lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous 1,3,4-thiadiazole derivatives and urea-linked compounds, focusing on structural variations, physicochemical properties, and inferred bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Thiadiazole-Urea Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 4-methoxyphenyl group in the target compound contrasts with 4-bromophenyl in 7A1 . Methoxy’s electron-donating nature may improve solubility and binding to polar targets, whereas bromo’s electron-withdrawing effects could enhance electrophilic interactions.
- Tert-butyl urea vs. branched alkyl urea (Daimuron): The tert-butyl group likely increases steric hindrance, reducing enzymatic degradation compared to Daimuron’s simpler alkyl chain .
Structural Conformations :
- The bis-thiadiazole derivative adopts a butterfly conformation with near-planar aromatic rings (dihedral angles <1°), while the target compound’s single thiadiazole core may allow greater conformational flexibility.
Synthetic Efficiency: The target compound’s synthesis method is inferred from related derivatives (e.g., 7A1), where phenacyl bromide condensation in ethanol under reflux yields 56% for 7A1 . Optimization for the 4-methoxyphenyl analog may require adjusted reaction temperatures or catalysts.
Biological Implications :
- While the target compound lacks explicit bioactivity data, analogs like the triazole-thiazole hybrid demonstrate anticancer activity, suggesting that its thiadiazole-urea scaffold could similarly target kinase or protease enzymes.
Biological Activity
The compound 3-tert-butyl-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a derivative of thiadiazole known for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its bioactivity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The 4-methoxyphenyl and sulfanyl substituents contribute to the compound's biological profile.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Some studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Thiadiazole compounds have been reported to reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, urease inhibition has been noted in related compounds .
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact effectively with cell membranes, facilitating uptake and enhancing bioavailability .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives:
- Antimicrobial Evaluation : A study reported that a series of thiadiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds had IC50 values ranging from 0.87 µM to 8.32 µM, significantly lower than standard controls .
- Anticancer Activity : In vitro assays demonstrated that certain thiadiazole derivatives could induce apoptosis in cancer cell lines, with one study highlighting a specific derivative's ability to inhibit proliferation by over 70% at specific concentrations .
- Urease Inhibition Studies : A recent investigation into urease inhibitors found that thiadiazole compounds could significantly reduce urease activity compared to controls, suggesting potential therapeutic applications in treating infections associated with urease-positive bacteria .
Data Tables
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl singlet at ~1.3 ppm, methoxy group at ~3.8 ppm).
- FT-IR : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and thiadiazole ring vibrations.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
- X-ray crystallography (if crystalline): Resolves 3D structure and intermolecular interactions .
What strategies optimize yield in multi-step syntheses of this compound?
Q. Advanced
- Intermediate purification : Column chromatography or recrystallization after each step minimizes side products.
- Temperature control : Low temperatures (~0–5°C) during exothermic steps (e.g., acylation) prevent decomposition.
- Catalyst optimization : Use of coupling agents (e.g., EDCI/HOBt) for urea bond formation improves efficiency.
- DoE (Design of Experiments) : Statistical optimization of solvent ratios, reaction times, and stoichiometry, as demonstrated in flow-chemistry protocols .
How do structural modifications influence biological activity in analogs?
Advanced
Key findings from SAR studies on similar compounds:
| Modification | Impact on Activity | Example |
|---|---|---|
| tert-butyl → cyclohexyl | Increased lipophilicity, altered solubility | Antifungal activity enhanced |
| Methoxyphenyl → chlorophenyl | Improved antibacterial potency | MIC reduced by 4-fold |
| Thiadiazole → oxadiazole | Shift in mechanism (e.g., kinase inhibition) | Selectivity for EGFR mutants |
What challenges arise during purification, and how are they addressed?
Q. Basic
- Low solubility : Use polar aprotic solvents (e.g., DMSO) or sonication for dissolution.
- Byproduct removal : Gradient elution in HPLC or silica gel chromatography.
- Crystallization issues : Seed crystals or solvent layering (e.g., hexane/ethyl acetate) .
How do interaction studies elucidate the compound’s mechanism of action?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to targets like tubulin or DNA topoisomerases.
- Cellular thermal shift assays (CETSA) : Validates target engagement in live cells.
- Mutagenesis studies : Identifies critical binding residues (e.g., replacing methoxy with hydroxy groups reduces affinity by 60% ).
How do solvent and base choices impact synthesis success?
Q. Advanced
- Solvent effects :
- DMF : Enhances nucleophilicity in SN2 reactions but may form carbamates as side products.
- Ethanol : Reduces side reactions in urea formation but limits solubility of intermediates.
- Base selection :
- Triethylamine : Effective for neutralizing HCl in acylations but may compete in nucleophilic substitutions.
- K₂CO₃ : Preferred for heterogeneous reactions due to mild basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
